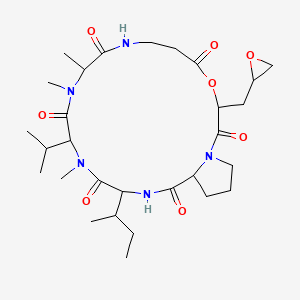
Formaldehyde;naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde;naphthalene-2-sulfonic acid, is a synthetic polymer formed by the polycondensation of 2-naphthalenesulfonic acid and formaldehyde. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and wetting properties .
Preparation Methods
The synthesis of 2-naphthalenesulfonic acid, polymer with formaldehyde, involves a polycondensation reaction between 2-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out in an aqueous medium, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product . The industrial production method involves the following steps:
Polycondensation Reaction: 2-naphthalenesulfonic acid reacts with formaldehyde in the presence of an acid catalyst.
Neutralization: The resulting polymer is neutralized using sodium hydroxide or sodium carbonate.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Formaldehyde;naphthalene-2-sulfonic acid, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid.
Scientific Research Applications
Formaldehyde;naphthalene-2-sulfonic acid, has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the preparation of various chemical formulations.
Biology: Employed in the synthesis of fluorescent probes for biomedical research.
Medicine: Utilized in the formulation of pharmaceuticals, such as antifungal agents and antibiotics.
Industry: Applied as an emulsifying agent, emulsion stabilizer, and dispersing agent in textile, printing, dyeing, and concrete industries
Mechanism of Action
The exact mechanism of action of 2-naphthalenesulfonic acid, polymer with formaldehyde, is not fully understood. it is believed to act as a chelating agent, binding to metals and other ions, preventing them from binding to other molecules. This chelation process facilitates the synthesis of various compounds and increases the solubility of certain molecules in water. Additionally, the polymer increases the permeability of cell membranes, allowing for the transport of specific molecules across the cell membrane.
Comparison with Similar Compounds
Formaldehyde;naphthalene-2-sulfonic acid, can be compared with other similar compounds, such as:
Sodium Polynaphthalenesulfonate: Used as an emulsion stabilizer and surfactant.
Sodium Naphthalenesulfonate: Employed as a surfactant and hydrotrope.
Naphthalenesulfonic acid, methyl-, polymer with formaldehyde, sodium salt: Similar in structure but contains a methyl group.
The uniqueness of 2-naphthalenesulfonic acid, polymer with formaldehyde, lies in its excellent dispersing, emulsifying, and wetting properties, making it highly versatile for various industrial applications.
Properties
CAS No. |
26353-67-3 |
|---|---|
Molecular Formula |
C11H10O4S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
formaldehyde;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2/h1-7H,(H,11,12,13);1H2 |
InChI Key |
RRDQTXGFURAKDI-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Key on ui other cas no. |
29321-75-3 |
Synonyms |
PRO 2000 PRO-2000 PRO2000 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)






![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)




